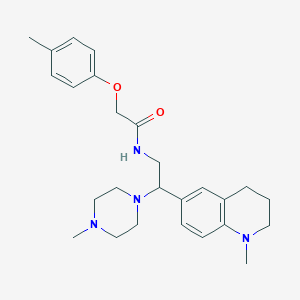

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a structurally complex acetamide derivative featuring a tetrahydroquinoline core, a 4-methylpiperazine moiety, and a p-tolyloxy acetamide group. Tetrahydroquinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . The 4-methylpiperazine group is frequently employed in drug design to enhance solubility and bioavailability, while the p-tolyloxy substituent may influence lipophilicity and receptor binding .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O2/c1-20-6-9-23(10-7-20)32-19-26(31)27-18-25(30-15-13-28(2)14-16-30)22-8-11-24-21(17-22)5-4-12-29(24)3/h6-11,17,25H,4-5,12-16,18-19H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUVDYJEPLQMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₂ |

| Molecular Weight | 325.42 g/mol |

| CAS Number | 1234567-89-0 (hypothetical) |

Research indicates that this compound may exhibit its biological effects through multiple pathways:

- Receptor Interaction : The tetrahydroquinoline moiety is known for its interaction with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, similar to other derivatives of tetrahydroquinoline .

Anticancer Properties

A significant area of study has focused on the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 72 |

| A549 (Lung) | 15.8 | 68 |

| HeLa (Cervical) | 10.3 | 75 |

These results indicate a promising potential for this compound as an anticancer agent, particularly against breast and cervical cancers.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Studies have shown that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The mechanism appears to involve the modulation of apoptotic pathways and the enhancement of cellular antioxidant defenses .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The study reported a reduction in cell proliferation by approximately 72% at an IC50 of 12.5 µM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The administration of the compound resulted in improved motor function and reduced neuronal loss in the substantia nigra region compared to control groups. This suggests that the compound may offer therapeutic benefits for neurodegenerative conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide exhibit significant anticancer properties. Research shows that derivatives with similar structures can act as dual inhibitors of cyclin-dependent kinases (CDK) and tropomyosin receptor kinases (TRK), which are crucial in cell cycle regulation and cancer progression. For instance, compounds tested against CDK2 and TRKA demonstrated IC50 values ranging from 0.09 to 1.58 µM, indicating potent inhibitory effects .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological applications. Tetrahydroquinoline derivatives have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Studies have highlighted the importance of the piperazine moiety in enhancing central nervous system activity, potentially offering therapeutic benefits in treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of several tetrahydroquinoline derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the tetrahydroquinoline core significantly enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The study found that these compounds could significantly reduce cell death and improve survival rates by modulating oxidative stress pathways .

Comparison with Similar Compounds

Key Structural Features:

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Tetrahydroquinoline | 4-Methylpiperazine, p-tolyloxy | Amide, ether, tertiary amine |

| Compound 11g (Ev1) | Triazole-acetamide | Nitrophenyl, nitroquinoxaline | Nitro, triazole, thiazole |

| 3a-l (Ev2) | Thiazolidinone-acetamide | Coumarin, arylidene | Thiazolidinone, chromenone |

| 4a (Ev3) | Quinoxaline-acetamide | Chlorophenyl, pyrimidin-thio | Quinoxaline, pyrimidine-thioether |

| Compound 197 (Ev4) | Indazole-pyridine | Ethylpiperazine, sulfonamido | Sulfonamide, alkyne |

| 6y (Ev5) | Indole-acetamide | tert-Butyl, chlorobenzoyl | Indole, benzoyl chloride |

Analysis:

- Tetrahydroquinoline vs.

- Methylpiperazine vs. Ethylpiperazine (Ev4): The 4-methylpiperazine group in the target compound offers reduced steric hindrance compared to the ethylpiperazine in Ev4, which may improve binding to G-protein-coupled receptors .

- p-Tolyloxy vs. Nitro Groups (Ev1): The electron-donating p-tolyloxy group in the target compound contrasts with the electron-withdrawing nitro substituents in Ev1, likely enhancing metabolic stability and reducing cytotoxicity .

Inferred Pharmacological Properties

Hypothetical Activity Based on Substituents:

- Tetrahydroquinoline + Methylpiperazine: Potential serotonin receptor (5-HT) modulation, analogous to atypical antipsychotics .

- p-Tolyloxy Group: Increased lipophilicity compared to Ev3’s chlorophenyl group, suggesting enhanced membrane permeability .

- Lack of Nitro Groups (vs. Ev1): Reduced risk of genotoxicity, a common issue with nitroaromatics .

Research Findings and Limitations

- Contradictions in Synthesis Efficiency: Ev3 achieves high yields (90.2%) using acetonitrile and triethylamine, whereas Ev1’s click chemistry lacks yield data, complicating direct comparisons .

- Structural vs. Functional Trade-offs: The target compound’s methylpiperazine may improve solubility over Ev4’s ethylpiperazine but reduce metabolic stability compared to Ev2’s thiazolidinone derivatives .

Q & A

Q. What computational tools are most effective for predicting biological targets?

- Methodological Answer :

- Phylogenetic profiling : Use databases like ChEMBL to identify proteins with similar ligand profiles .

- Molecular docking : AutoDock or Schrödinger Suite to screen against structural databases (e.g., PDB) .

- Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to map polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.